molecular formula C8H12O3 B14244416 5-(1-Hydroxybut-2-en-1-yl)oxolan-2-one CAS No. 183073-22-5

5-(1-Hydroxybut-2-en-1-yl)oxolan-2-one

Cat. No.: B14244416
CAS No.: 183073-22-5
M. Wt: 156.18 g/mol
InChI Key: HSLUVDZLTGWSDM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Hydroxybut-2-en-1-yl)oxolan-2-one typically involves the reaction of gamma-butyrolactone with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Common reagents used in the synthesis include strong acids like sulfuric acid or bases like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

5-(1-Hydroxybut-2-en-1-yl)oxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

5-(1-Hydroxybut-2-en-1-yl)oxolan-2-one has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(1-Hydroxybut-2-en-1-yl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Gamma-butyrolactone (GBL): A structurally similar compound with a five-membered lactone ring.

    Delta-valerolactone: Another lactone with a six-membered ring structure.

    Beta-propiolactone: A lactone with a three-membered ring structure.

Uniqueness

5-(1-Hydroxybut-2-en-1-yl)oxolan-2-one is unique due to its specific substitution pattern and the presence of a hydroxybutenyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

183073-22-5

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

5-(1-hydroxybut-2-enyl)oxolan-2-one

InChI

InChI=1S/C8H12O3/c1-2-3-6(9)7-4-5-8(10)11-7/h2-3,6-7,9H,4-5H2,1H3

InChI Key

HSLUVDZLTGWSDM-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C1CCC(=O)O1)O

Origin of Product

United States

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